molecular formula C6H12N2 B14465329 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole CAS No. 69894-12-8

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole

Cat. No.: B14465329
CAS No.: 69894-12-8
M. Wt: 112.17 g/mol
InChI Key: WEQYSODKKBZSQT-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its three methyl groups attached to the ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of amidines with ketones via a rearrangement reaction strategy under transition-metal-free conditions can yield 4,5-dihydro-1H-imidazoles . Another method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate, which can be facilitated by microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of catalysts such as ZnCl2 in cycloaddition reactions or the employment of solvent-free conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the methyl positions .

Scientific Research Applications

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of three methyl groups can enhance its stability and make it a valuable intermediate in various synthetic processes .

Properties

CAS No.

69894-12-8

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,5,5-trimethyl-1,4-dihydroimidazole

InChI

InChI=1S/C6H12N2/c1-5-7-4-6(2,3)8-5/h4H2,1-3H3,(H,7,8)

InChI Key

WEQYSODKKBZSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(N1)(C)C

Origin of Product

United States

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